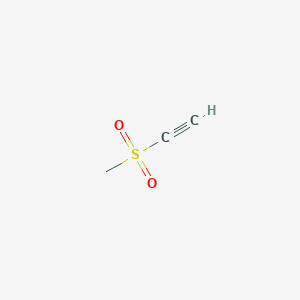
Methanesulfonylethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonylethyne, also known as Methylsulfonylmethane (MSM), is an organosulfur compound with the formula (CH3)2SO2 . This colorless solid features the sulfone functional group and is considered relatively chemically inert . It is present in small amounts in many foods and beverages and is marketed as a dietary supplement .
Synthesis Analysis
A green and potentially scalable continuous flow synthesis of MSM has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Chemical Reactions Analysis
While specific chemical reactions involving Methanesulfonylethyne were not found, it’s worth noting that sulfones, the class of compounds to which Methanesulfonylethyne belongs, are commonly synthesized by oxidation of sulfides or sulfoxides .Physical And Chemical Properties Analysis
Methanesulfonylethyne has a molar mass of 94.133 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±8.0 °C at 760 mmHg, and a flash point of 143.3±0.0 °C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Methanesulfonylethyne has gained popularity as a dietary supplement due to its anti-inflammatory effects. Research in animal models and human clinical trials has demonstrated its efficacy in reducing inflammation. Key outcomes include improved joint and muscle pain, reduced oxidative stress, and enhanced antioxidant capacity .
Joint Health and Pain Management
MSM supplementation has been studied extensively for its impact on joint health. It may alleviate mild knee pain and improve overall joint function. The compound’s anti-inflammatory properties contribute to its positive effects on joint discomfort .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonylethyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWZWYRYNFFHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonylethyne | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)
![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
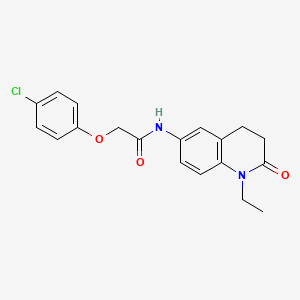
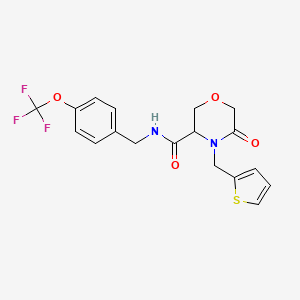
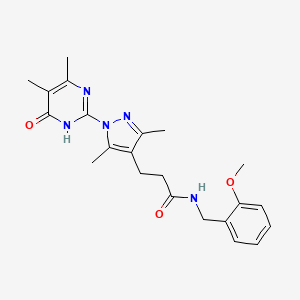
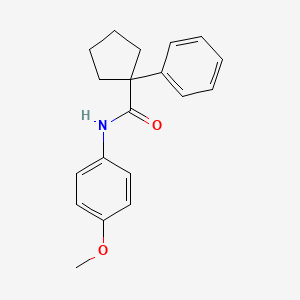
![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)
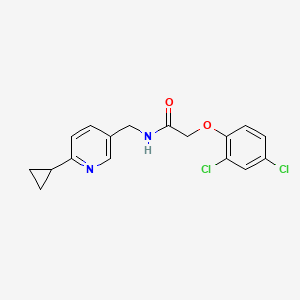
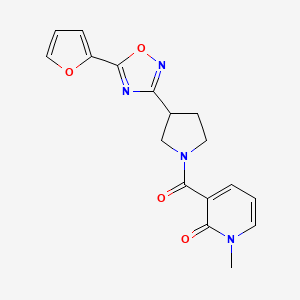
![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)
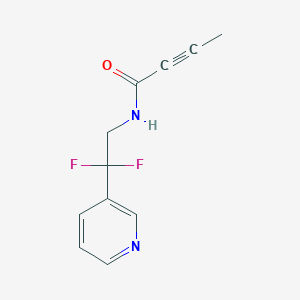
![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)
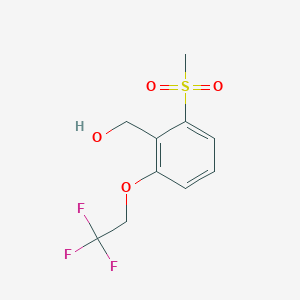
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)